2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is a chemical compound with the molecular formula C12H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxolan-2-yl group, and an acetic acid moiety. This compound is often used in organic synthesis and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Oxidation and Reduction:
Common reagents used in these reactions include acids like hydrochloric acid for deprotection and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar compounds to 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid include:
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid: This compound has a similar structure but with an oxetan-3-yl group instead of an oxolan-2-yl group.
2-{[(Tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}acetic acid: This compound features an oxolan-2-ylmethyl group instead of an oxolan-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUAEAFMDBFLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1543959-17-6 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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